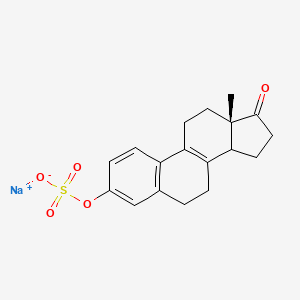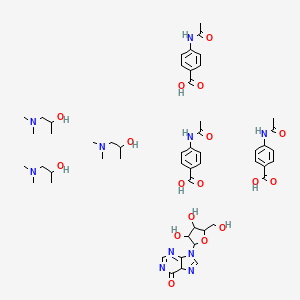
2,2-Dioxo-1,3,2lambda6-benzodioxathiol-4-yl sulfurofluoridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dioxo-1,3,2lambda6-benzodioxathiol-4-yl sulfurofluoridate is a chemical compound known for its unique structure and potential applications in various fields of science and industry. This compound features a benzodioxathiol ring with a sulfurofluoridate group, making it an interesting subject for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dioxo-1,3,2lambda6-benzodioxathiol-4-yl sulfurofluoridate typically involves the reaction of benzodioxathiol derivatives with sulfuryl fluoride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the successful formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dioxo-1,3,2lambda6-benzodioxathiol-4-yl sulfurofluoridate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound into lower oxidation state derivatives.
Substitution: The sulfurofluoridate group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce thiol compounds .
Aplicaciones Científicas De Investigación
2,2-Dioxo-1,3,2lambda6-benzodioxathiol-4-yl sulfurofluoridate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2,2-Dioxo-1,3,2lambda6-benzodioxathiol-4-yl sulfurofluoridate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-2,2-dioxo-1H-2lambda6,1-benzothiazine-3-carboxylic acid: Shares a similar benzodioxathiol ring structure but differs in functional groups and applications.
2,2-Dioxo-1,3,2lambda6-benzodioxathiol-4-yl sulfurofluoridate: Another compound with a similar core structure but different substituents.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C6H3FO7S2 |
|---|---|
Peso molecular |
270.2 g/mol |
Nombre IUPAC |
4-fluorosulfonyloxy-2,2-dioxo-1,3,2λ6-benzodioxathiole |
InChI |
InChI=1S/C6H3FO7S2/c7-15(8,9)12-4-2-1-3-5-6(4)14-16(10,11)13-5/h1-3H |
Clave InChI |
PURWEOGLAOJTSK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)OS(=O)(=O)F)OS(=O)(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(7,8-Difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-methoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B14800033.png)
![4-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(4-iodophenyl)-4-oxobutanamide](/img/structure/B14800038.png)


![2-chloro-N-{3-[(4-methylpiperazin-1-yl)carbonyl]phenyl}benzamide](/img/structure/B14800063.png)

![2-[2-(butan-2-yl)phenoxy]-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14800084.png)
![4,5-dimethyl-2-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}thiophene-3-carboxamide](/img/structure/B14800088.png)

![2-bromo-1-methyl-6H-imidazo[4,5-d]pyridazin-7-one](/img/structure/B14800100.png)

![2-bromo-4-tert-butyl-6-{(E)-[4-(pyrrolidin-1-ylsulfonyl)phenyl]diazenyl}phenol](/img/structure/B14800117.png)


